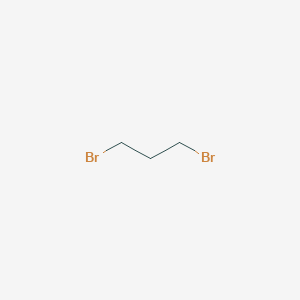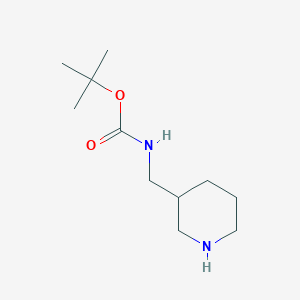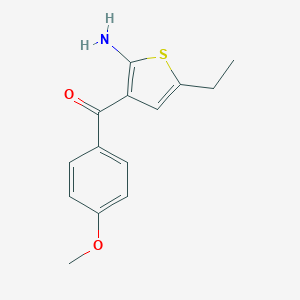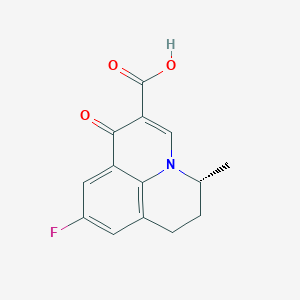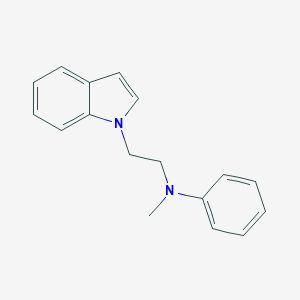
1-(N-Methylanilinoethyl)indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(N-Methylanilinoethyl)indole, also known as MEAI, is a chemical compound that belongs to the indole family. MEAI is a derivative of tryptamine and is known for its psychoactive properties. This compound has gained attention in the scientific community due to its potential use in research and development.
作用機序
1-(N-Methylanilinoethyl)indole acts as a partial agonist at the 5-HT2A receptor. This means that it binds to the receptor and activates it, but to a lesser degree than a full agonist. 1-(N-Methylanilinoethyl)indole also has affinity for other serotonin receptors, including the 5-HT1A and 5-HT2C receptors.
生化学的および生理学的効果
1-(N-Methylanilinoethyl)indole has been shown to induce changes in brain activity, including alterations in sensory perception, mood, and cognition. It has also been shown to increase levels of the neurotransmitter dopamine in certain regions of the brain.
実験室実験の利点と制限
1-(N-Methylanilinoethyl)indole has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. However, 1-(N-Methylanilinoethyl)indole is a psychoactive compound and must be handled with caution. It is also important to note that the effects of 1-(N-Methylanilinoethyl)indole on the central nervous system can vary depending on the dose and method of administration.
将来の方向性
There are several potential future directions for research on 1-(N-Methylanilinoethyl)indole. One area of interest is the development of new drugs that target serotonin receptors. 1-(N-Methylanilinoethyl)indole could serve as a starting point for the development of these drugs. Additionally, further research could be conducted to explore the potential therapeutic uses of 1-(N-Methylanilinoethyl)indole, particularly in the treatment of mood disorders. Finally, studies could be conducted to investigate the long-term effects of 1-(N-Methylanilinoethyl)indole on the brain and body.
Conclusion
1-(N-Methylanilinoethyl)indole is a chemical compound that has gained attention in the scientific community due to its potential use in research and development. Its affinity for serotonin receptors, particularly the 5-HT2A receptor, has made it a valuable tool for studying the central nervous system. While there are limitations to its use, 1-(N-Methylanilinoethyl)indole has several advantages for use in lab experiments and has potential for future research and development.
合成法
1-(N-Methylanilinoethyl)indole can be synthesized using various methods. One of the most common methods is the reductive amination of indole-3-acetaldehyde with N-methylaniline. This reaction is catalyzed by sodium triacetoxyborohydride and yields 1-(N-Methylanilinoethyl)indole as a white crystalline solid.
科学的研究の応用
1-(N-Methylanilinoethyl)indole has been used in scientific research to study its effects on the central nervous system. Studies have shown that 1-(N-Methylanilinoethyl)indole has an affinity for serotonin receptors, specifically the 5-HT2A receptor. This receptor is known to play a role in the regulation of mood, perception, and cognition.
特性
CAS番号 |
143305-98-0 |
|---|---|
製品名 |
1-(N-Methylanilinoethyl)indole |
分子式 |
C17H18N2 |
分子量 |
250.34 g/mol |
IUPAC名 |
N-(2-indol-1-ylethyl)-N-methylaniline |
InChI |
InChI=1S/C17H18N2/c1-18(16-8-3-2-4-9-16)13-14-19-12-11-15-7-5-6-10-17(15)19/h2-12H,13-14H2,1H3 |
InChIキー |
GNSJKXCZDBQCCW-UHFFFAOYSA-N |
SMILES |
CN(CCN1C=CC2=CC=CC=C21)C3=CC=CC=C3 |
正規SMILES |
CN(CCN1C=CC2=CC=CC=C21)C3=CC=CC=C3 |
その他のCAS番号 |
143305-98-0 |
同義語 |
1-(N-methylanilinoethyl)indole N-MAEI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



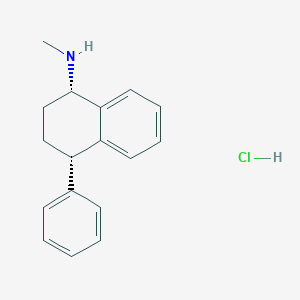
![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)
![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)

![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)
